molecular formula C21H20N2O4 B2678604 6-methyl-4-({1-[4-(1H-pyrrol-1-yl)benzoyl]pyrrolidin-3-yl}oxy)-2H-pyran-2-one CAS No. 1706087-00-4

6-methyl-4-({1-[4-(1H-pyrrol-1-yl)benzoyl]pyrrolidin-3-yl}oxy)-2H-pyran-2-one

Cat. No.: B2678604
CAS No.: 1706087-00-4
M. Wt: 364.401
InChI Key: XUKHWJAFZWSXQG-UHFFFAOYSA-N
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Description

6-methyl-4-({1-[4-(1H-pyrrol-1-yl)benzoyl]pyrrolidin-3-yl}oxy)-2H-pyran-2-one is a complex organic compound featuring a pyranone core, a pyrrolidine ring, and a pyrrole moiety

Scientific Research Applications

6-methyl-4-({1-[4-(1H-pyrrol-1-yl)benzoyl]pyrrolidin-3-yl}oxy)-2H-pyran-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-4-({1-[4-(1H-pyrrol-1-yl)benzoyl]pyrrolidin-3-yl}oxy)-2H-pyran-2-one involves multiple steps, typically starting with the formation of the pyranone core. This can be achieved through a condensation reaction between a suitable aldehyde and a diketone under acidic conditions. The pyrrolidine ring can be introduced via a nucleophilic substitution reaction, where a pyrrolidine derivative reacts with an appropriate electrophile. The final step involves the coupling of the pyrrole moiety to the benzoyl group, which can be accomplished using a palladium-catalyzed cross-coupling reaction .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the condensation and substitution reactions, as well as the development of more efficient catalysts for the cross-coupling step .

Chemical Reactions Analysis

Types of Reactions

6-methyl-4-({1-[4-(1H-pyrrol-1-yl)benzoyl]pyrrolidin-3-yl}oxy)-2H-pyran-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 6-methyl-4-({1-[4-(1H-pyrrol-1-yl)benzoyl]pyrrolidin-3-yl}oxy)-2H-pyran-2-one is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The pyrrolidine and pyrrole rings may contribute to binding affinity and specificity, while the pyranone core may play a role in the compound’s overall stability and reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-methyl-4-({1-[4-(1H-pyrrol-1-yl)benzoyl]pyrrolidin-3-yl}oxy)-2H-pyran-2-one is unique due to its combination of three distinct structural motifs: the pyranone core, the pyrrolidine ring, and the pyrrole moiety. This combination may result in unique biological activities and chemical reactivity, making it a valuable compound for further research and development .

Properties

IUPAC Name

6-methyl-4-[1-(4-pyrrol-1-ylbenzoyl)pyrrolidin-3-yl]oxypyran-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O4/c1-15-12-19(13-20(24)26-15)27-18-8-11-23(14-18)21(25)16-4-6-17(7-5-16)22-9-2-3-10-22/h2-7,9-10,12-13,18H,8,11,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUKHWJAFZWSXQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)O1)OC2CCN(C2)C(=O)C3=CC=C(C=C3)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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